N'-hydroxy-1,4-dimethylpiperazine-2-carboximidamide
Description
N'-Hydroxy-1,4-dimethylpiperazine-2-carboximidamide is a carboximidamide derivative featuring a piperazine core substituted with methyl and hydroxylamine groups.
Properties
Molecular Formula |
C7H16N4O |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
N'-hydroxy-1,4-dimethylpiperazine-2-carboximidamide |
InChI |
InChI=1S/C7H16N4O/c1-10-3-4-11(2)6(5-10)7(8)9-12/h6,12H,3-5H2,1-2H3,(H2,8,9) |
InChI Key |
HAVQFZUCJSUNLZ-UHFFFAOYSA-N |
Isomeric SMILES |
CN1CCN(C(C1)/C(=N/O)/N)C |
Canonical SMILES |
CN1CCN(C(C1)C(=NO)N)C |
Origin of Product |
United States |
Chemical Reactions Analysis
N’-hydroxy-1,4-dimethylpiperazine-2-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N’-hydroxy-1,4-dimethylpiperazine-2-carboximidamide has several scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology and medicine, it is used for investigating its potential therapeutic effects and understanding its interactions with biological molecules. Additionally, it has applications in the industry for developing new materials and chemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogs and Molecular Properties
The following table summarizes key structural and physicochemical differences between N'-hydroxy-1,4-dimethylpiperazine-2-carboximidamide and related compounds:
*Estimated based on piperazine core and substituents.
2.3 Functional Group and Heterocycle Impact
- Amidoxime Group: Common to all compounds, this group enables chelation with metal ions (e.g., uranium in ). The hydroxylamine (-NHOH) moiety is critical for redox activity and coordination.
- Heterocyclic Core: Piperazine: Enhances basicity and solubility in acidic media due to two tertiary amines. Potential for multi-dentate coordination in sorption applications . Pyrrole: Aromatic and planar, favoring π-π interactions but less basic than piperazine. Oxadiazole/Thiazole: Electron-deficient rings, improving thermal stability and reactivity in electrophilic substitutions .
Biological Activity
N'-hydroxy-1,4-dimethylpiperazine-2-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and implications for therapeutic applications.
This compound is characterized by the following structural features:
- Molecular Formula : C₇H₁₄N₄O
- Molecular Weight : 170.22 g/mol
- Functional Groups : Hydroxyl, imidamide, and piperazine moieties.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For example, it may inhibit enzymes related to neurotransmitter metabolism, which could influence neurological functions.
- Receptor Binding : Research indicates that this compound can bind to sigma receptors, which are implicated in various physiological processes including pain modulation and neuroprotection .
Table 1: Biological Activity Overview
Case Study 1: Sigma Receptor Interaction
In a study exploring the binding affinity of various compounds to sigma receptors, this compound demonstrated significant binding affinity. This interaction suggests potential applications in pain management and neuroprotection .
Case Study 2: Antiviral Properties
Another research effort examined the compound's efficacy against HIV integrase. Results indicated that this compound could inhibit HIV replication effectively, making it a candidate for further development in antiviral therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
